alpha-Artemether

描述

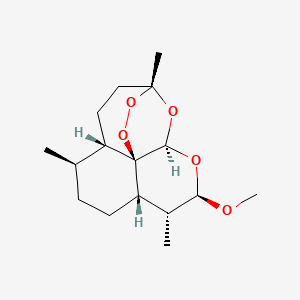

Alpha-Artemether is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. Its chemical name is (3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, with the molecular formula C₁₆H₂₆O₅ and a molecular weight of 298.37 g/mol . It is a key component of artemisinin-based combination therapies (ACTs), such as artemether-lumefantrine, recommended by the World Health Organization (WHO) for treating uncomplicated Plasmodium falciparum malaria .

Mechanism of Action: this compound is metabolized in vivo to dihydroartemisinin (DHA), which generates reactive oxygen species (ROS) upon interaction with heme iron in malaria parasites. These ROS damage parasitic proteins and membranes, leading to rapid parasite clearance .

Pharmacokinetics: this compound has a short plasma half-life (~45 minutes) and is administered orally or intramuscularly. Its lipophilic nature ensures rapid absorption and distribution, but it requires combination with longer-acting partner drugs (e.g., lumefantrine) to prevent recrudescence .

Safety Profile: Common adverse effects include transient cardiac conduction abnormalities (e.g., first-degree atrioventricular block), reversible neutropenia, and elevated liver enzymes. High doses may induce neurotoxicity or QT prolongation .

属性

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-CNNNLJIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044907 | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71939-51-0 | |

| Record name | α-Artemether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Artemether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Artemether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ARTEMETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalytic Systems and Solvent Effects

Boron trifluoride methyl ether (BF₃·O(CH₃)₂) and cation exchange resins are prominent catalysts. Patent CN103570740A reports that BF₃·O(CH₃)₂ in methyl carbonate at room temperature yields β-Artemether dominantly (95% β-content). However, substituting methanol for methyl carbonate and employing cation exchange resins (e.g., Dowex®) shifts the equilibrium toward this compound. For example, reacting DHA with methanol and cation exchange resin (1:3 w/w) at 23°C for 2 hours produces an 80–82% combined yield of alpha- and beta-Artemether.

Reaction Kinetics and Stereochemical Control

Etherification proceeds via acid-catalyzed nucleophilic substitution, where the catalyst protonates DHA’s carbonyl group, facilitating methanol attack. The stereochemistry at the C-12 position determines the alpha/beta ratio. Bulky solvents like methyl carbonate sterically hinder alpha-isomer formation, favoring beta-Artemether. Conversely, methanol’s smaller steric profile permits greater alpha-isomer yields, albeit with slower reaction kinetics.

Purification and Isolation of this compound

Post-synthesis purification is essential to isolate this compound from beta-rich mixtures. Column chromatography using hexane-ethyl acetate (96:4) effectively separates the isomers, with this compound eluting first due to its lower polarity. Recrystallization from methanol at low temperatures further enriches alpha-content, though yields diminish by 5–8%.

Table 1: Comparative Analysis of this compound Preparation Methods

Challenges in this compound Synthesis

Dominance of the beta isomer remains a key challenge. Thermodynamic control in BF₃-catalyzed reactions favors beta-Artemether due to its greater stability. Kinetic control via low-temperature reactions or sterically hindered solvents may enhance alpha yields but complicates scalability. Future research should explore chiral catalysts or enzymatic methods to improve stereoselectivity.

化学反应分析

Fe²⁺-Mediated Radical Formation

Alpha-artemether’s antimalarial mechanism involves Fe²⁺-activated peroxide cleavage, generating carbon-centered radicals :

-

Products :

Product Structure Bioactivity Relevance Tetrahydrofuran derivative Cyclic ether Detoxification pathway 3-Hydroxy deoxyartemisinin Hydroxylated lactone Major metabolite

Hydrolytic Degradation

-

Metabolism : Hepatic CYP3A4/5 enzymes convert α-artemether to dihydroartemisinin (DHA) , the active metabolite .

-

Half-Life :

Compound Plasma t₁/₂ (h) CSF Penetration (% plasma) α-Artemether 13.24 <10 β-Artemether 31.17 <10

Thermal and pH Stability

-

Instability : Degrades in acidic/basic conditions or at elevated temperatures, forming anhydroartemisinin and 9-epi-arteether .

-

Purification : Recrystallization (ethanol/water) removes impurities, achieving >98% β-arteether purity .

Protein Binding

-

Serum Binding : DHA (α-artemether’s metabolite) alkylates serum proteins via thiol/amino groups (17–20% binding after 24 hours) .

-

Blocking Agents :

Inhibitor Binding Reduction (%) Iodoacetamide 15 N-Ethylmaleimide 58

Comparative Reactivity of α- and β-Artemether

| Parameter | α-Artemether | β-Artemether |

|---|---|---|

| LogP | 3.42 | 3.84 |

| Dipole Moment (D) | 2.84 | 1.79 |

| IC₅₀ vs P. falciparum | <1.84 nM | <1.84 nM |

β-Artemether’s higher lipophilicity and lower dipole moment enhance membrane permeability, but both isomers show equivalent antimalarial potency .

Radical Alkylation

-

Fe²⁺ Coordination : Binds to the endoperoxide bridge.

-

O-O Bond Cleavage : Generates oxyradical intermediates.

-

Biomolecule Alkylation : Radicals disrupt parasite proteins/nucleic acids .

Epimerization

-

In Solution : α- and β-artemether interconvert via acid/base-catalyzed ring-opening, with β-form favored in polar solvents .

This compound’s chemical profile underscores its role as a frontline antimalarial, balancing rapid action (via radical generation) and challenges in stability/metabolism. Advances in stereoselective synthesis and impurity control remain critical for optimizing therapeutic efficacy.

科学研究应用

Alpha-artemether is an anti-malarial drug with potential applications in diabetes research and cancer treatment. Research on this compound has yielded mixed results, with some studies showing promising outcomes and others refuting initial findings.

Scientific Research Applications

Anti-malarial Treatment:

- Efficacy and Safety Artemether-lumefantrine (AL) is effective and safe for treating uncomplicated falciparum malaria . A study in Tanzania showed high efficacy of AL with no artemisinin-resistance mutations detected, though there was a high prevalence of a Pfmdr1 haplotype associated with reduced sensitivity to lumefantrine . Another study in Malaysia found that artemether-lumefantrine (AL) is highly efficacious for treating uncomplicated Plasmodium knowlesi malaria, with good tolerability and a rapid therapeutic response .

- Therapeutic Efficacy Studies (TES) The World Health Organization recommends regular therapeutic efficacy studies to monitor the performance of anti-malarials like artemether-lumefantrine .

Diabetes Research:

- Alpha to Beta Cell Conversion Initial research suggested that artemether could convert alpha cells into functional beta cells, which sparked interest in using it as a potential diabetes treatment . However, a UC Davis study refuted these findings, failing to replicate the alpha to beta cell conversion in mouse pancreatic islets .

- Impact on Beta Cell Function Further research indicated that artemether does not turn alpha cells into beta cells and can severely affect beta cell identity and function. Artemether treatment was found to suppress beta cell glucose uptake and abolish glucose-induced calcium responses and insulin secretion .

Cancer Treatment:

- Antitumor Responses Artemether-loaded albumin nanoparticles have shown potential in enhancing antitumor responses by directing immune responses . Encapsulated artemether increased IFNγ secretion and reduced IL4 secretion, suggesting that it can enhance antitumor responses by directing immune responses .

Other Potential Applications

- Plant phenolic compounds, including flavonoids, have demonstrated potential in regulating carbohydrate metabolism and hepatic glucose homeostasis, which are often impaired in diabetes. These compounds can modulate pathways like glycolysis, glycogenesis, and gluconeogenesis .

- Some studies suggest that artemether, in conjunction with other compounds, may offer benefits in addressing conditions related to oxidative stress and inflammation .

Case Studies

- Mania induced by Arteether There is a reported case of alpha/beta-arteether-induced mania in an adolescent with a family history of chloroquine-induced psychosis, suggesting a potential link between the drug and psychiatric side effects .

Data Table

作用机制

alpha-Artemether exerts its antimalarial effects by generating reactive oxygen species (ROS) within the parasite . The endoperoxide bridge in this compound reacts with heme, a byproduct of hemoglobin digestion by the parasite, leading to the generation of ROS . These ROS cause oxidative damage to the parasite’s cellular components, ultimately leading to its death . The primary molecular targets include nucleic acids and proteins, disrupting essential biological processes within the parasite .

相似化合物的比较

Table 1: Key Properties of Alpha-Artemether and Related Compounds

Structural and Functional Differences

- Lipophilicity vs. Hydrophilicity: this compound and arteether are lipophilic, favoring intramuscular administration and tissue penetration. In contrast, artesunate’s water solubility allows intravenous use, making it critical for severe malaria .

- Metabolic Activation : All derivatives convert to DHA, but artesunate undergoes faster hydrolysis due to its ester group, enabling quicker antimalarial action .

Stability and Formulation Challenges

- This compound : Requires protection from light and moisture; HPLC methods confirm stability in formulations with ≤2% impurities (e.g., artemisinin, DHA) .

- Artesunate : Degrades rapidly in acidic conditions; co-formulation with buffering agents enhances shelf-life .

Research Findings and Quality Control

生物活性

Alpha-Artemether is a semi-synthetic derivative of artemisinin, primarily used in the treatment of malaria. This compound has garnered attention due to its biological activity, particularly against Plasmodium species, the causative agents of malaria. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety through various studies and case reports.

This compound (C16H26O5) is characterized by a unique structure that includes a peroxide bridge, which is crucial for its antimalarial activity. The mechanism of action involves the activation of the endoperoxide bridge in the presence of heme, leading to the generation of reactive oxygen species (ROS) that damage the parasite's cellular components, including proteins and lipids. This action results in the disruption of the Plasmodium life cycle, ultimately leading to parasite death.

Efficacy in Malaria Treatment

Clinical Studies Overview

Several clinical studies have evaluated the efficacy and safety of this compound in treating malaria:

- Comparative Efficacy Study : A study involving 160 children with uncomplicated malaria compared this compound with other antimalarial treatments such as artesunate-amodiaquine and artesunate-amodiaquine-chlorpheniramine. The findings indicated comparable fever clearance times and parasite clearance rates across all treatment groups, with this compound showing a 100% adequate clinical and parasitological response on day 14 for most participants .

- Severe Malaria Treatment : A meta-analysis assessed this compound against quinine for severe malaria cases. Results demonstrated that while this compound had a slightly lower mortality rate (164 per 1000 compared to 170 per 1000 for quinine), it significantly reduced coma resolution time by an average of 5.45 hours .

- Safety Profile : In terms of safety, adverse events were minimal across studies, with no significant biochemical or hematological abnormalities reported in patients treated with this compound .

Case Studies

Case Study 1: Pediatric Application

A case study involving pediatric patients treated with this compound revealed rapid clinical improvement and resolution of symptoms within days. The study emphasized the drug's effectiveness in reducing both fever and parasitemia levels swiftly.

Case Study 2: Adult Patients with Severe Malaria

In adults suffering from severe malaria, treatment with intramuscular this compound resulted in a notable decrease in mortality rates compared to traditional treatments. The rapid onset of action was highlighted as a significant advantage in emergency settings .

Biological Effects Beyond Antimalarial Activity

Recent research has explored potential non-antimalarial effects of this compound:

- Transdifferentiation Studies : Investigations into whether this compound could induce transdifferentiation of pancreatic alpha cells into beta cells have yielded mixed results. While some studies suggested potential benefits in restoring beta cell function post-ablation, others found no evidence supporting this claim, indicating that prolonged exposure may inhibit key beta cell markers .

- Neurotoxicity Concerns : Despite its therapeutic benefits, concerns regarding neurotoxicity have emerged from animal studies showing unusual toxicity patterns affecting auditory pathways. However, no significant clinical evidence has been reported in human subjects .

Summary Table of Clinical Findings

| Study Type | Population | Treatment Comparison | Key Findings |

|---|---|---|---|

| Clinical Efficacy | Children | This compound vs ASAQ | Comparable fever and parasite clearance rates |

| Severe Malaria Meta-Analysis | Adults | This compound vs Quinine | Lower mortality; faster coma resolution |

| Safety Evaluation | Mixed | This compound | Minimal adverse effects; well-tolerated |

常见问题

Basic Research Questions

Q. What validated analytical methods ensure accurate quantification of alpha-Artemether purity in preclinical samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound purity. Calibration curves should be validated using certified reference materials (≥98% purity) . Ensure measurements adhere to the metric system (e.g., µg/mL) and report values to no more than three significant figures to align with pharmaceutical research standards . For isotopic purity (e.g., [13C,2H3]-alpha-Artemether), nuclear magnetic resonance (NMR) spectroscopy is recommended .

Q. Which in vitro models are most appropriate for assessing this compound’s antimalarial efficacy?

- Methodological Answer : Use Plasmodium falciparum culture systems (e.g., strain 3D7 or Dd2) to determine inhibitory concentration (IC50) values. Optimize protocols by standardizing parasite synchronization and hematocrit levels (typically 2%–5%) to reduce variability . Include positive controls (e.g., artemisinin) and validate results with triplicate assays. Data analysis should account for intra- and inter-experimental variability using ANOVA or mixed-effects models .

Q. How can researchers ensure reproducibility in this compound dosing regimens for in vivo studies?

- Methodological Answer : Standardize dosing based on body weight (e.g., mg/kg) and administer via oral gavage or intraperitoneal injection. Pre-formulate this compound in oil-based vehicles (e.g., peanut oil) to enhance bioavailability . Document time-to-peak plasma concentration (Tmax) and half-life (t1/2) using pharmacokinetic (PK) sampling at intervals (e.g., 0, 2, 4, 8, 24 hours). Report measurement precision (e.g., ±0.1 mL for volumes) to meet publication guidelines .

Advanced Research Questions

Q. What experimental designs optimize the evaluation of this compound combination therapies against drug-resistant malaria?

- Methodological Answer : Implement factorial designs to test synergistic interactions (e.g., this compound + lumefantrine). Use the fractional inhibitory concentration index (FICI) to quantify synergy (FICI ≤0.5) or antagonism (FICI >4). Define population characteristics (e.g., age, comorbidity status) using the PICOT framework to ensure clinical relevance . For translational studies, integrate proteomic or genomic biomarkers (e.g., pfk13 mutations) to assess resistance mechanisms .

Q. How can conflicting data on this compound’s resistance mechanisms be resolved?

- Methodological Answer : Conduct longitudinal genomic sequencing of Plasmodium isolates from clinical trials to identify mutation patterns (e.g., C580Y in pfk13). Pair this with in vitro selection pressure assays to correlate genetic changes with IC50 shifts . Use multivariate regression to adjust for confounders like patient adherence or pharmacokinetic variability. Transparently report limitations in statistical power or sampling bias .

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models are suitable for this compound in heterogeneous populations?

- Methodological Answer : Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like body weight, hepatic function, and CYP3A4 enzyme activity, which influence this compound metabolism. Validate models through bootstrapping or visual predictive checks. For pharmacodynamic endpoints, link parasite clearance rates to PK parameters (e.g., AUC/MIC ratio) . Ensure compliance with ethical guidelines for human-derived biomarker data .

Q. How should researchers address discrepancies in this compound’s stability under varying storage conditions?

- Methodological Answer : Design accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months). Quantify degradation products (e.g., dihydroartemisinin) via HPLC-MS. Compare results across multiple batches to identify batch-specific anomalies. Use Cronbach’s alpha (α ≥0.7) to assess consistency in stability metrics . Report temperature and humidity deviations transparently .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions . For clinical trials, use the PICOT framework to structure objectives .

- For Data Analysis : Align statistical methods (e.g., survival analysis, mixed models) with the research hypothesis and data type (continuous/categorical) . Report significance thresholds (e.g., p <0.05) and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。